molecular formula C7H5BrO3 B146069 5-Bromosalicylic acid CAS No. 89-55-4

5-Bromosalicylic acid

Cat. No. B146069
CAS RN: 89-55-4
M. Wt: 217.02 g/mol
InChI Key: IEJOONSLOGAXNO-UHFFFAOYSA-N
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Description

5-Bromosalicylic acid is a brominated derivative of salicylic acid, which has been studied for various applications, including its effects on nerve conduction and its potential role in environmental chemistry as a product of photo-bromination reactions in saline surface waters .

Synthesis Analysis

The synthesis of 5-bromosalicylic acid can occur through photo-bromination of salicylic acid in sunlit saline surface waters, as indicated by field and laboratory observations . Additionally, 5-bromosalicylic acid derivatives have been synthesized for the development of Schiff-base ligands and benzofuran analogues, demonstrating the versatility of this compound in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 5-bromosalicylic acid has been investigated using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical studies. These studies have identified the most stable conformer and provided detailed information on the vibrational modes of the molecule .

Chemical Reactions Analysis

5-Bromosalicylic acid can participate in various chemical reactions, including the formation of mononuclear chelates with transition metals, which have been studied for their catalytic and antibacterial properties . The reactivity of 5-bromosalicylic acid with different reagents leads to the formation of a variety of compounds, including those with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromosalicylic acid and its derivatives have been characterized through various analytical techniques. These studies have provided insights into the compound's behavior in different environments and its interactions with other molecules, such as in the formation of complexes with nucleotide bases and amino acids . The compound's ability to form intermolecular hydrogen bonds contributes to its solid-state structure and potential biological activity .

Scientific Research Applications

Ionic Mechanism in Nerve Conduction

  • 5-Bromosalicylic acid affects nerve conduction. It prolongs the falling phase of the action potential and blocks nervous conduction at high concentrations. This is due to its effect on sodium and potassium conductance in nerve cells (Neto & Narahashi, 1976).

Surface Potential and Tension in Aqueous Solutions

  • This compound increases the negative potential of the air/water boundary, influencing the potential and surface tension in aqueous solutions (Kamieński & Paluch, 1965).

Photo-Bromination in Surface Waters

  • 5-Bromosalicylic acid can undergo photo-bromination reactions in sunlit saline surface waters. This process has implications for environmental chemistry, especially concerning endocrine disruption (Tamtam & Chiron, 2012).

Synthesis for Microbial Activation

Degradation Studies in Environmental Chemistry

  • 5-Bromosalicylic acid is a subject of study in the degradation kinetics and transformation pathways in environmental chemistry (Zhou et al., 2020).

Use in Protective Coatings

  • It is used in the formulation of protective coatings for wood, providing resistance against fungal degradation (Rosu et al., 2020).

Applications in Nanoparticle Synthesis

Thermal Decomposition Studies

  • 5-Bromosalicylic acid has been studied for its thermal decomposition properties, particularly in the context of dysprosium and erbium salicylates (Kokkonen, Lajunen & Palmu, 1987).

Catalytic Agents

  • It has been studied as a cationic extracting agent for rhodopsin (Bridges, 1957).

DNA-Gold Nanorod Conjugates

  • It is used in the synthesis of polyvalent DNA-gold nanorod conjugates, enabling systematic investigation of their properties (Joo & Lee, 2013).

Conductance Behavior

Fungistatic Activity

Triphenyltin Complexes

  • 5-Bromosalicylic acid has been used to synthesize triphenyltin complexes with potential cytotoxic activity against tumor cell lines (Yao, Yang, Zheng & Tian, 2017).

Polymers with Chelating Properties

  • Its application in the preparation of polymers with chelating properties has been studied (Patel & Patel, 1982).

Adsorption and Catalytic Performance

  • It's used in studies of adsorption and catalytic performance in water treatment processes (Huang et al., 2021).

Spectroscopic Studies

  • There are spectroscopic studies of 5-Bromosalicylic acid, providing insights into its molecular structure and vibrations (Karabacak & Kurt, 2009).

Anti-Inflammatory Effects

  • Its derivative, 5-aminosalicylic acid, has been studied for anti-inflammatory effects, particularly in the treatment of inflammatory bowel diseases (Rousseaux et al., 2005).

Neurotrophic Effects

Pharmaceutical Cocrystals

Antimicrobial Nanofibrous Membranes

Safety And Hazards

5-Bromosalicylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

5-bromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJOONSLOGAXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9058993
Record name Benzoic acid, 5-bromo-2-hydroxy-
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromosalicylic acid

CAS RN

89-55-4
Record name 5-Bromosalicylic acid
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Record name 5-Bromosalicylic acid
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Record name 5-Bromosalicylic acid
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Record name Benzoic acid, 5-bromo-2-hydroxy-
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Record name Benzoic acid, 5-bromo-2-hydroxy-
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Record name 5-BROMOSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
652
Citations
ZD Liu, Y Qu, MY Tan, HL Zhu - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
(IUCr) 5-Bromosalicylic acid … The asymmetric unit of the title complex, (I [link] ), consists of two independent molecules of 5-bromosalicylic acid (Fig. 1 [link] ). In both independent …
Number of citations: 19 scripts.iucr.org
K Cheng, HL Zhu, YG Li - Zeitschrift für anorganische und …, 2006 - Wiley Online Library
Two novel two‐dimensional silver(I) polymers, [Ag(5‐bsa)] n (1) and [Ag(2‐aba)]n (2) (5‐bsaH = 5‐bromosalicylic acid and 2‐abaH = 2‐aminobenzoic acid), have been synthesized …
Number of citations: 14 onlinelibrary.wiley.com
LA Grishchenko, LN Parshina, LI Larina… - Carbohydrate …, 2021 - Elsevier
New salicylate derivatives of arabinogalactan have been synthesized in up to 90% yield by cross-coupling of propargyl ethers of arabinogalactan with 5-bromosalicylic acid salts. The …
Number of citations: 3 www.sciencedirect.com
P He, F Wu, M Yang, W Jiao, X Yin, Y Si, J Yu… - Composites …, 2021 - Elsevier
… Herein, an eco-friendly 5-bromosalicylic acid/polyvinyl butyral nanofibrous membranes (BSA/PVB NMs) with high interception efficiency and antimicrobial property is reported. The …
Number of citations: 15 www.sciencedirect.com
W Huang, Y Yuan, D Zhong, P Zhang, A Liangdy… - Chemosphere, 2023 - Elsevier
… We have compared the elimination of 5-bromosalicylic acid (BSA) in the systems of goethite (α-FeOOH)/H 2 O 2 and lepidocrocite (γ-FeOOH)/H 2 O 2 . The results demonstrated that …
Number of citations: 2 www.sciencedirect.com
L Zhou, Q Zhao, X Yang, C Ferronato… - Chemical Engineering …, 2020 - Elsevier
… In the present study 5-chlorosalicylic acid (5ClSA) and 5-bromosalicylic acid (5BrSA) were selected as the target chemicals, both of them are effective fungicides which have been …
Number of citations: 16 www.sciencedirect.com
P Košická, K Győryová, L Smolko, R Gyepes… - Journal of Molecular …, 2018 - Elsevier
… Antimicrobial activity of zinc complexes 1 and 2, free 5-iodosalicylic and 5-bromosalicylic acid and their sodium salts was tested on gram-positive (Staphylococcus aureus) and gram-…
Number of citations: 9 www.sciencedirect.com
GA Ibanez, G Labadie, GM Escandar… - Journal of Molecular …, 2003 - Elsevier
… It is also useful to compare the studied system with similar ones known from the literature [22]: salicylic acid (pK a 1 =2.80; pK a 2 =13.4) and 5-bromosalicylic acid (pK a 1 =2.48; pK a 2 …
Number of citations: 15 www.sciencedirect.com
J Sluka, J Novák, Z Buděšínský - Collection of Czechoslovak …, 1976 - cccc.uochb.cas.cz
… mol) and 0'55 mol of the corresponding alkyl halogenide or benzyl chloride was added to a solution of 0'5 mol ethyl ester 5-chlorosalicylic acid2 or of ethyl ester of 5-bromosalicylic acid (…
Number of citations: 3 cccc.uochb.cas.cz
浅岡忠知, 島崎長一郎, 宮島晃 - Journal of Synthetic Organic …, 1971 - jstage.jst.go.jp
1. 製 法内容 500ml の 四つロフラスコにかくはん機, 滴 下漏斗, 温 度計および還流冷却器を取 り付け, 冷 却器の上端は臭化水素吸収装置 (注 意 1) に ゴム管で 接 続しておく. 四つロフラスコに …
Number of citations: 1 www.jstage.jst.go.jp

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